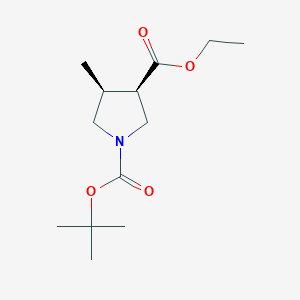

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate

Vue d'ensemble

Description

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with tert-butyl, ethyl, and methyl groups, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through various alkylation reactions. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry.

Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites on the molecule. These groups are later removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and scalable method compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Organic Chemistry

Intermediate in Synthesis

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the formation of various derivatives through functional group transformations such as oxidation and reduction, enabling the production of carboxylic acids, ketones, alcohols, or amines depending on the reaction conditions used.

Biological Studies

Enzyme Mechanisms and Protein-Ligand Interactions

This compound is valuable for studying enzyme mechanisms and protein-ligand interactions due to its ability to fit into active sites of enzymes. It can influence enzyme activity, leading to various biochemical outcomes that are critical for understanding metabolic pathways and drug design .

Pharmaceutical Development

Potential Therapeutic Applications

The compound's unique chiral properties make it suitable for pharmaceutical applications where stereochemistry plays a crucial role in drug efficacy. Its derivatives may exhibit specific biological activities that could be explored for therapeutic uses, particularly in developing new drugs targeting specific diseases.

Material Science

Production of Fine Chemicals

In industrial settings, this compound is used in producing fine chemicals and materials with tailored properties. Its ability to undergo various chemical transformations makes it a key building block in synthesizing specialized compounds used in coatings, adhesives, and other materials .

Case Study 1: Enzyme Interaction Studies

In a study investigating enzyme kinetics, this compound was used as a substrate analog to explore the binding affinity and catalytic efficiency of a specific enzyme family. The results indicated that modifications to the compound's structure significantly influenced enzyme activity, showcasing its potential as a tool for understanding enzyme mechanisms.

Case Study 2: Synthesis of Drug Candidates

Research demonstrated the use of this compound as an intermediate in synthesizing novel drug candidates targeting neurological disorders. The synthesized compounds exhibited promising biological activity in vitro, suggesting further exploration for therapeutic applications.

Mécanisme D'action

The mechanism by which cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structure allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- (2R,3R)-1,1-4,4-tetraphenylbutane-1,2,3,4-tetraol

Uniqueness

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.

Activité Biologique

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is a chiral compound notable for its unique molecular structure and potential applications in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring with various substituents that may influence its biological activity. Understanding its biological properties is crucial for exploring its potential therapeutic applications, particularly in cancer treatment and enzyme interactions.

- Molecular Formula : C₁₃H₂₃NO₄

- Molecular Weight : 257.33 g/mol

- CAS Number : 1788044-03-0

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, potentially modulating enzyme activity and influencing biochemical pathways.

Key Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Receptor Binding : It may bind to receptors, affecting signal transduction mechanisms critical for cellular communication.

Biological Activity Studies

Recent studies have explored the anticancer potential of this compound through various experimental approaches.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following results summarize key findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

In Vivo Studies

In animal models, this compound has shown promise in reducing tumor growth. For example:

- Mouse Models : Administration of the compound led to a significant reduction in tumor size in xenograft models of human breast cancer.

Case Studies

- Case Study on HeLa Cells : In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.

- Combination Therapy : A recent investigation assessed the compound's effects when combined with standard chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects compared to monotherapy.

Structural Comparisons

Comparative studies with similar compounds highlight the unique aspects of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trans-1-tert-butyl 3-ethyl 4-methylpyrrolidine | C₁₃H₂₃NO₄ | Geometric isomer with different biological activity |

| Cis-1-tert-butyl 3-methyl 4-amino-pyrrolidine | C₁₃H₂₃N₃O₄ | Contains an amino group affecting biological activity |

| 1-tert-butyl 3-methyl 4-oxopiperidine | C₁₃H₂₃NO₄ | Features an oxo group influencing reactivity |

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-methylpyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVVHOIALIBRL-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@H]1C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501117796 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788044-03-0 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.